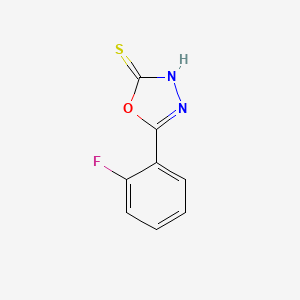

5-(2-氟苯基)-1,3,4-噁二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

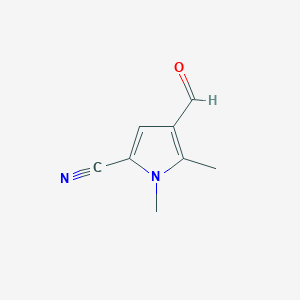

The compound “5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde” is an ether . It can be used to prepare vonoprazan fumarate, which is a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .

Synthesis Analysis

A synthetic method for “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde” has been disclosed . The method involves several steps, including reacting 2-fluoro acetophenone with a bromination reagent, cyclizing the product in a hydrogen chloride-ethyl acetate solution, and carrying out catalytic dechlorination .

科学研究应用

- Field : Medicinal Chemistry

- Summary : A compound similar to the one you mentioned, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438), has been discovered as a Potassium-Competitive Acid Blocker (P-CAB) . This compound is used as a drug candidate for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .

- Method : The compound was synthesized focusing on compounds with low log D and high ligand-lipophilicity efficiency (LLE) values .

- Results : The compound exhibited potent H+,K±ATPase inhibitory activity and potent gastric acid secretion inhibitory action in vivo. Its maximum efficacy was more potent and its duration of action was much longer than those of proton pump inhibitors (PPIs) .

- Field : Organic Chemistry

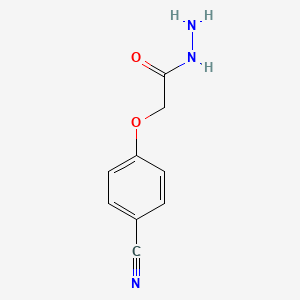

- Summary : A chiral selective synthesis of tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate was performed using ketoreductases . This compound is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .

- Method : Ketoreductases capable of performing chiral selective reduction in tert-butyl [5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .

Application in Medicinal Chemistry

Application in Chiral Selective Synthesis

- Field : Medicinal Chemistry

- Summary : A compound similar to the one you mentioned, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (also known as Bonoprazan fumarate), has been discovered as a Potassium-Competitive Acid Blocker (P-CAB) . This compound is used as a drug candidate for the treatment of gastric and duodenal ulcers, and for pH control in the stomach during prevention and Helicobacter-Helicobacter pylori eradication .

- Method : The compound was synthesized by formylation and deprotection to produce 5-(2-fluorophenyl)-1H-pyrrole-3-carboxyaldehyde, and then by sulfonylation .

- Results : Bonoprazan fumarate is stable against acids, rapidly reaches effective concentration, and rapidly suppresses the action of gastric acid for a long time, compared to existing proton pump inhibitors .

- Field : Organic Chemistry

- Summary : A synthetic method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a compound similar to the one you mentioned, has been developed .

- Method : The synthesis involves dechlorination methods such as catalytic hydrogenation of Pd-C/H2, Pd-C/HCOOH, Pd (OAc) .

- Results : The method provides a way to synthesize 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .

Application in Acid Secretion Inhibition

Application in Organic Synthesis

- Field : Medicinal Chemistry

- Summary : A compound similar to the one you mentioned, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (also known as Bonoprazan fumarate), has been discovered as a Potassium-Competitive Acid Blocker (P-CAB) . This compound is used as a drug candidate for the treatment of gastric and duodenal ulcers, and for pH control in the stomach during prevention and Helicobacter-Helicobacter pylori eradication .

- Method : The compound was synthesized by formylation and deprotection to produce 5-(2-fluorophenyl)-1H-pyrrole-3-carboxyaldehyde, and then by sulfonylation .

- Results : Bonoprazan fumarate is stable against acids, rapidly reaches effective concentration, and rapidly suppresses the action of gastric acid for a long time, compared to existing proton pump inhibitors .

- Field : Organic Chemistry

- Summary : A synthetic method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a compound similar to the one you mentioned, has been developed .

- Method : The synthesis involves dechlorination methods such as catalytic hydrogenation of Pd-C/H2, Pd-C/HCOOH, Pd (OAc) .

- Results : The method provides a way to synthesize 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .

Application in Acid Secretion Inhibition

Application in Organic Synthesis

安全和危害

属性

IUPAC Name |

5-(2-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXFULJIZLNGII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)O2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239329 |

Source

|

| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

CAS RN |

108413-51-0 |

Source

|

| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108413-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol](/img/structure/B1271066.png)

![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)

![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)